molecular formula C15H14N6O2S B2357978 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903139-74-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2357978
CAS No.: 1903139-74-1
M. Wt: 342.38
InChI Key: OXSWMXPXLWXOGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This suggests that the compound might interact with its targets through a photo-induced electron transfer process.

Biochemical Pathways

It’s known that btz-based compounds have been used as potential visible-light organophotocatalysts . This suggests that the compound might influence photochemical reactions and pathways.

Result of Action

It’s known that btz-based compounds have been researched for use in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have potential applications in these areas.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for the compound’s function as a potential visible-light organophotocatalyst . Other factors such as temperature, pH, and the presence of other chemical species might also affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine in the presence of triethylamine and dimethyl sulfoxide (DMSO) can yield the desired intermediate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods would also be optimized to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide stands out due to its unique combination of the benzo[c][1,2,5]thiadiazole core with the morpholine and pyrimidine moieties. This structural arrangement enhances its electron-accepting capabilities and broadens its range of applications in various scientific fields .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S/c22-15(18-10-2-1-3-11-14(10)20-24-19-11)12-8-13(17-9-16-12)21-4-6-23-7-5-21/h1-3,8-9H,4-7H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSWMXPXLWXOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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